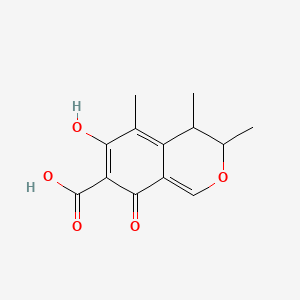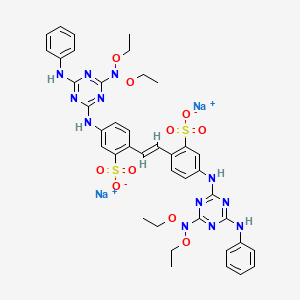
Aclarador Fluorescente 113
Descripción general
Descripción
Fluorescent Brightener 113, also known as optical brightener CXT, is a synthetic fluorescent brightening agent widely used in various industries. It is a white crystalline compound that can dissolve in both organic solvents and water. Under ultraviolet light, it emits strong fluorescence, providing a white luster to the surface of objects. This compound is known for its stability to light, making it resistant to photolysis and oxidation .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 113 has a wide range of scientific research applications:
Textile Industry: It is extensively used in the dyeing process for cotton and other fabrics to improve brightness and whiteness.
Paper Industry: The compound enhances the whiteness and transparency of paper products.
Plastic Industry: It improves the appearance and brightness of plastic products.
Biological Studies: Similar compounds are used as fluorescent indicators in biochemical studies, such as studying the role of cytosolic free calcium ions in physiological processes.
Anti-Fraud Markers: It is used in printing inks as an anti-fraud marker to monitor ink stability and compatibility.
Mecanismo De Acción
Target of Action
Fluorescent Brightener 113, also known as Blankophor BA or C.I. Fluorescent Brightener 113, is a synthetic compound primarily used as an optical brightening agent . Its primary targets are various materials, including textiles, paper, plastics, and leather . The compound enhances the optical characteristics of these materials, giving them a brighter and fresher appearance .
Mode of Action
The mode of action of Fluorescent Brightener 113 involves the absorption and re-emission of light. The compound absorbs light in the ultraviolet spectrum and re-emits it in the blue region of the visible spectrum . This process is known as fluorescence . The re-emitted light gives the treated materials a white glow, enhancing their brightness and color intensity .
Biochemical Pathways
The biochemical pathways involved in the action of Fluorescent Brightener 113 are primarily physical rather than biologicalInstead, it operates on the principles of light absorption and emission, a physical process known as fluorescence .
Pharmacokinetics
Instead, its effectiveness is determined by its ability to absorb and emit light, which is influenced by its concentration and the nature of the material it is applied to .
Result of Action
The primary result of the action of Fluorescent Brightener 113 is the enhancement of the whiteness and brightness of the materials it is applied to . In textiles, it can improve the brightness of fabrics . In the paper industry, it can enhance the whiteness and transparency of paper . In plastics, it can improve the appearance and brightness of plastic products . In leather processing, it can enhance the whiteness and texture of the products .
Action Environment
The action of Fluorescent Brightener 113 is influenced by environmental factors such as light and temperature. The compound’s fluorescence is triggered by ultraviolet light, so its effectiveness is dependent on the presence of this light source .
Métodos De Preparación
Fluorescent Brightener 113 is generally obtained through chemical synthesis. The synthesis involves the reaction of aromatic ketones and nitrile compounds under alkaline conditions . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency for various applications.
Análisis De Reacciones Químicas
Fluorescent Brightener 113 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescent properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the compound’s functional groups, leading to derivatives with different properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Fluorescent Brightener 113 is unique due to its strong fluorescence emission and stability to light. Similar compounds include:
C.I. Fluorescent Brightener 28: Another commonly used optical brightener with similar applications in textiles and plastics.
C.I. Fluorescent Brightener 220: Known for its high efficiency in enhancing the whiteness of paper and textiles.
C.I. Fluorescent Brightener 351: Used in various industrial applications for its strong fluorescent properties.
Each of these compounds has unique properties that make them suitable for specific applications, but C.I. Fluorescent Brightener 113 stands out for its stability and strong fluorescence .
Propiedades
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLHYOQMVXSEM-LLIZZRELSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12768-92-2 | |
| Record name | Blankophor BA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Fluorescent Brightener 113 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



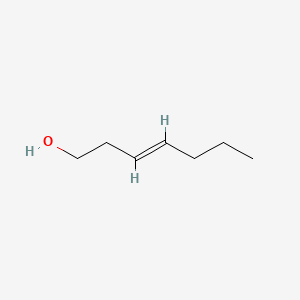
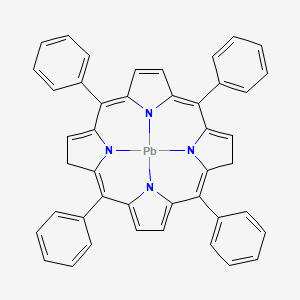
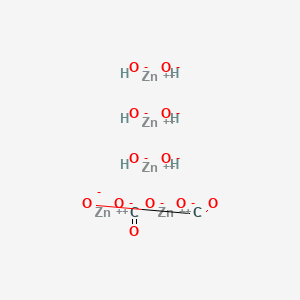

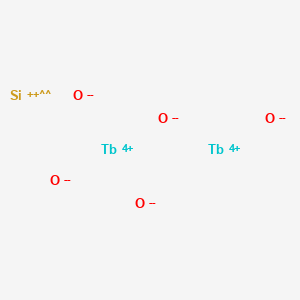
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
